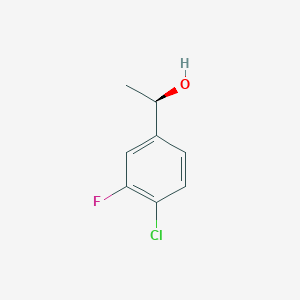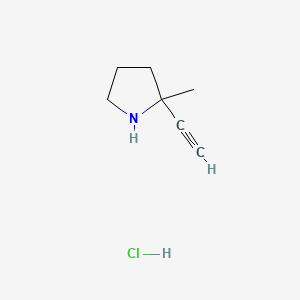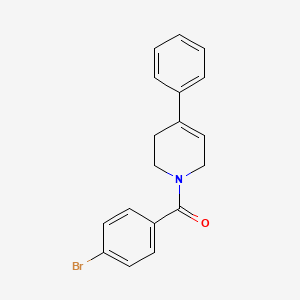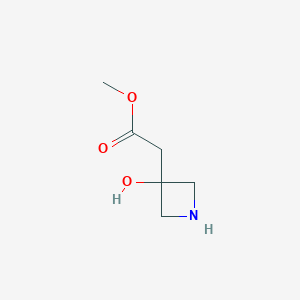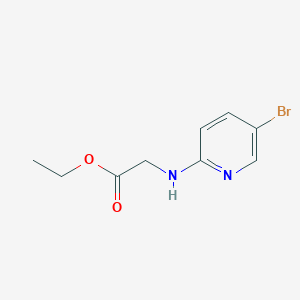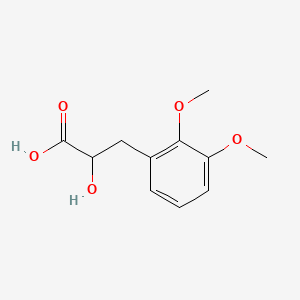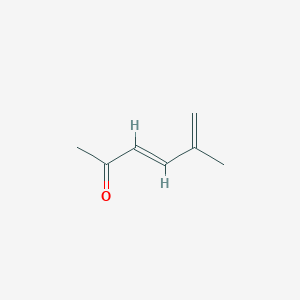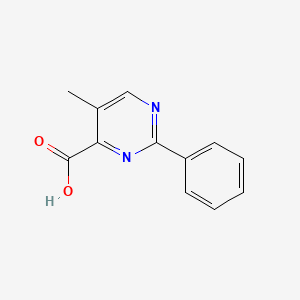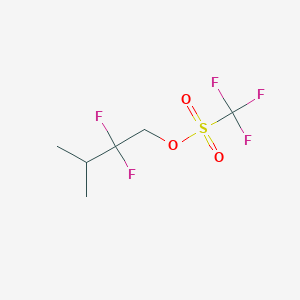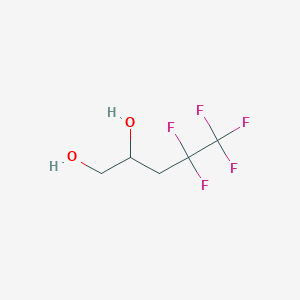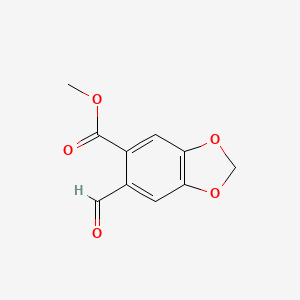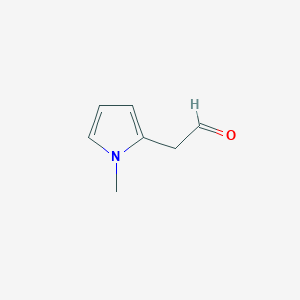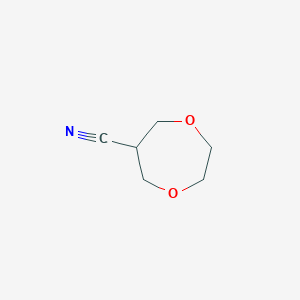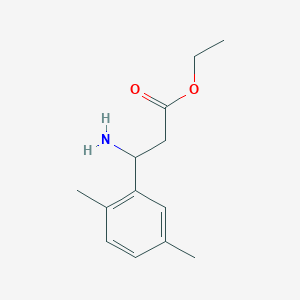
6-Fluoroindoline-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroindoline-2-carboxylic acid hydrochloride is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is efficient and yields the desired fluorinated indole derivatives without significant side products . The reaction conditions often include the use of copper catalysts, such as CuPy2Cl2, in ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoroindoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
6-Fluoroindoline-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride.
Indole-2-carboxylic acid: A non-fluorinated analog with different chemical and biological properties.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Another fluorinated indole derivative with antiviral activity.
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6;/h1-2,4,8,11H,3H2,(H,12,13);1H |
Clé InChI |
XHDBAZSWVVPCDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=CC(=C2)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


